molecular formula C21H16ClFN2O3S2 B12001598 Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B12001598
M. Wt: 462.9 g/mol
InChI Key: FEHDOKQFTYYKFI-MHWRWJLKSA-N
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Description

Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a chloro-fluorobenzylidene group, a thienyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by reacting the thiazole intermediate with a suitable β-dicarbonyl compound in the presence of a base.

    Introduction of Substituents: The chloro-fluorobenzylidene group, thienyl group, and ethyl ester group can be introduced through various substitution reactions, often involving the use of appropriate halogenated precursors and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydrothiazolopyrimidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halogenated compounds are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure may impart specific pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is not well-documented. its structure suggests potential interactions with various molecular targets, such as enzymes and receptors. The compound may exert its effects through binding to specific active sites, modulating enzyme activity, or altering receptor signaling pathways.

Comparison with Similar Compounds

Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

  • Ethyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
  • Ethyl (2E)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

These compounds share similar core structures but differ in the substituents attached to the benzylidene group. The presence of different substituents can significantly impact the compound’s chemical properties, reactivity, and potential applications. The unique combination of chloro and fluoro substituents in this compound may impart distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H16ClFN2O3S2

Molecular Weight

462.9 g/mol

IUPAC Name

ethyl (2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H16ClFN2O3S2/c1-3-28-20(27)17-11(2)24-21-25(18(17)15-8-5-9-29-15)19(26)16(30-21)10-12-13(22)6-4-7-14(12)23/h4-10,18H,3H2,1-2H3/b16-10+

InChI Key

FEHDOKQFTYYKFI-MHWRWJLKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=C(C=CC=C4Cl)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(C=CC=C4Cl)F)S2)C

Origin of Product

United States

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